Dimethyl 4-aminobenzene-1,3-dicarboxylate;hydrochloride
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Description
Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride, also known as 1,3-dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride, is a chemical compound with the CAS Number: 2287279-96-1 . It has a molecular weight of 245.66 . The compound is stored at room temperature and appears as a powder .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related compound, a metal-organic framework (MOF), was synthesized using amino-functionalized dicarboxylate ligands reacting with d10 metal ions . This suggests that similar methods could potentially be used for the synthesis of Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride.Molecular Structure Analysis
The InChI code for this compound is1S/C10H11NO4.ClH/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2;/h3-5H,11H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 245.66 .Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
dimethyl 4-aminobenzene-1,3-dicarboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2;/h3-5H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMVFRSFMMWLSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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